D-galactosaminic acid
Description
Historical Perspectives and Foundational Studies of D-Galactosaminic Acid
The foundational understanding of this compound is rooted in the broader exploration of amino sugars and their metabolic pathways. Early research focused on its synthesis and its role as a metabolite of D-galactosamine, a compound known for its use in experimental models of liver injury.
One of the foundational methods for preparing this compound involves the chemical oxidation of D-galactosamine. A documented laboratory synthesis utilizes D-galactosamine hydrochloride as the starting material, which is oxidized using sodium chlorite (B76162) and hydrogen peroxide. nih.gov This process yields this compound as a stable, crystalline solid, facilitating its use in further studies. nih.gov
Early metabolic studies were crucial in establishing the biological context of D-galactosamine and its derivatives. Research involving perfused rat livers demonstrated that D-galactosamine is primarily metabolized through the galactose pathway. vulcanchem.com These foundational investigations identified several key phosphorylated and nucleotide-activated derivatives, illustrating the metabolic fate of the galactosamine backbone in a biological system. vulcanchem.com
Table 1: Key Metabolites Identified in Foundational Studies of D-Galactosamine MetabolismThis table outlines the primary compounds isolated from the acid-soluble fraction of rat liver after perfusion with D-galactosamine, as identified in early metabolic research. vulcanchem.com
| Metabolite | Metabolic Role |
|---|---|
| Galactosamine 1-phosphate | An early intermediate in the galactose metabolic pathway. |
| UDP-glucosamine | A nucleotide sugar involved in the synthesis of glycosaminoglycans. |
| UDP-galactosamine | An epimer of UDP-glucosamine, also a precursor for biosynthesis. |
| UDP-N-acetylglucosamine | A key precursor for the synthesis of N-acetylated amino sugars. |
| UDP-N-acetylgalactosamine | A critical activated sugar donor in protein glycosylation. |
Contemporary Significance of this compound as a Research Subject
In modern science, this compound and its N-acetylated form, N-acetyl-D-galactosamine (GalNAc), are central to the field of glycobiology. Glycobiology studies the structure, synthesis, and biology of sugars, which are now understood to be critical in a vast array of biological processes. medchemexpress.com The complexity of glycosylation—the process of attaching glycans (sugar chains) to proteins and lipids—is a major area of research, as it cannot be predicted from the genome alone. neb.com
The significance of this compound derivatives is particularly evident in the study of O-linked glycosylation. This process is initiated by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which transfer GalNAc from a donor molecule (UDP-GalNAc) to serine or threonine residues on proteins. nih.govnih.gov This initial step is fundamental to the formation of mucins, which are heavily glycosylated proteins essential for protecting epithelial surfaces. nih.gov The complexity of this system is highlighted by the existence of 20 different GalNAc-T enzymes in the human genome, each with unique specificities and expression patterns, allowing for precise control over protein glycosylation. nih.govresearchgate.net
The compound's relevance extends to biotechnology and therapeutic research. For instance, enzymes that specifically cleave galactosaminic bonds within glycosaminoglycans are being investigated for their therapeutic potential. unipr.it Furthermore, modern synthesis methods are moving towards greener chemistry; research has shown that α-amino acids like galactosaminic acid can be produced from corresponding amino sugars with high yields using gold nanoparticles as a catalyst in aqueous solutions. researchgate.netrsc.org
Derivatives of D-galactosamine are also crucial tools for studying cellular receptors. The asialoglycoprotein receptor (ASGP-R) on hepatocytes, which recognizes and binds to terminal galactose and GalNAc residues, is a major target for liver-specific drug delivery. neb.comnih.gov Researchers synthesize various D-galactosamine derivatives to probe the binding requirements of this receptor, providing insights into structure-activity relationships that can inform the design of targeted therapies. nih.gov
Table 2: Contemporary Research Applications Involving this compound and Its DerivativesThis table summarizes key areas of modern academic research where this compound and its related compounds are of significant interest.
| Research Area | Specific Focus/Finding | Reference |
|---|---|---|
| Glycobiology | Studying the initiation of mucin-type O-glycosylation by GalNAc-transferase enzymes. | nih.govnih.gov |
| Biotechnology | Developing enzymatic and catalytic methods for the green synthesis of this compound. | researchgate.netrsc.org |
| Therapeutic Research | Investigating enzymes that cleave galactosaminic bonds for potential use in anti-cancer therapies. | unipr.it |
| Drug Delivery | Synthesizing D-galactosamine derivatives to study and target the hepatocyte-specific asialoglycoprotein receptor. | nih.gov |
| Microbiology | Characterizing microbial enzymes, like endo-α-1,4-galactosaminidase, that disrupt biofilms containing galactosamine polymers. | researchgate.net |
| Natural Products | Identifying this compound as a constituent of glycosaminoglycans from insects with potential anti-aging effects. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO6 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 |
InChI Key |
UFYKDFXCZBTLOO-SQOUGZDYSA-N |
SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O |
Origin of Product |
United States |
Synthetic and Derivatization Strategies for D Galactosaminic Acid
Chemical Synthesis Methodologies for D-Galactosaminic Acid
Chemical synthesis provides robust and scalable routes to this compound from readily available precursors. These methods often involve the selective oxidation of the primary alcohol group of D-galactosamine.
Oxidation Reactions of D-Galactosamine Precursors for this compound Production
A common and effective method for producing this compound involves the direct oxidation of its precursor, D-galactosamine. One documented procedure utilizes D-galactosamine hydrochloride as the starting material. nih.gov The synthesis is achieved through an oxidation reaction using a combination of sodium chlorite (B76162) (NaClO₂) and hydrogen peroxide (H₂O₂) in an aqueous solution. nih.gov
The reaction is typically buffered, for instance with sodium dihydrogen phosphate (B84403) (NaH₂PO₄), and allowed to proceed over an extended period, such as 48 hours, at room temperature to ensure complete conversion. nih.gov Following the reaction, the solution is often decolorized and neutralized. nih.gov Purification is then carried out using ion-exchange chromatography, for example, with a Dowex 50-X8 column, to isolate the final product. nih.gov This particular method has been reported to yield this compound as a solid with a final yield of approximately 48.7%. nih.gov
Controlled Potential Electrosynthesis of this compound
Controlled potential electrosynthesis is an advanced technique that uses electrical energy to drive chemical reactions with high precision. sigmaaldrich.com This method offers a green chemistry approach, often avoiding harsh reagents. While specific reports on the electrosynthesis of this compound are scarce, studies on analogous compounds like D-glucosaminic acid demonstrate the potential of this strategy. For the synthesis of D-glucosaminic acid, electrolysis can be performed under different conditions to achieve high efficiency. In an alkaline solution at a controlled potential of -0.2V, D-glucosaminic acid was reportedly formed with a current efficiency of 100%. researchgate.net In a neutral solution, electrolysis at a potential of 0.4V yielded the product with a 70% current efficiency. researchgate.net These findings suggest that controlled potential electrosynthesis could be a highly effective and tunable method for the production of this compound, allowing for optimization of reaction conditions to maximize yield and purity.
Advanced Reagent Systems and Optimized Reaction Conditions in this compound Synthesis
Optimizing reaction conditions and employing advanced reagent systems are key to improving the efficiency and applicability of synthetic routes. In the chemical oxidation of D-galactosamine hydrochloride, the use of a buffered system with sodium chlorite and hydrogen peroxide represents a well-defined and optimized set of conditions that provides a respectable yield. nih.gov The purification protocol using a Dowex ion-exchange resin is crucial for obtaining the product in high purity. nih.gov
In the broader field of amino sugar acid synthesis, more complex strategies are employed for creating specific building blocks for oligosaccharide construction. For example, in the synthesis of the related L-galactosaminuronic acid, an advanced strategy involves the use of glycal addition and a TEMPO/BAIB-mediated C6 oxidation. cjnmcpu.com This approach allows for the creation of an orthogonally protected building block, which is synthetically useful for the assembly of complex bacterial glycans. cjnmcpu.com Such advanced methodologies, focusing on protecting groups and highly selective reagents, provide a basis for developing more sophisticated syntheses of this compound derivatives required for specialized applications.
Table 1: Comparison of Synthetic Methods for Amino Sugar Acids
| Methodology | Precursor | Key Reagents/Conditions | Product | Yield/Efficiency | Source |
|---|---|---|---|---|---|
| Chemical Oxidation | D-galactosamine hydrochloride | NaClO₂, H₂O₂, NaH₂PO₄ buffer, 48h at RT | This compound | 48.7% yield | nih.gov |
| Controlled Potential Electrosynthesis | D-glucosamine | Alkaline solution (-0.2V) or Neutral solution (0.4V) | D-glucosaminic acid | 100% or 70% current efficiency, respectively | researchgate.net |
Enzymatic Synthesis and Biocatalytic Approaches for this compound and Analogues
Biocatalytic methods, utilizing either isolated enzymes or whole microbial cells, present green and highly selective alternatives to chemical synthesis for producing this compound and its analogues.
Identification and Characterization of Enzymes Involved in this compound Formation
Several enzymes have been identified that can catalyze the formation of amino sugar acids. Oxidoreductases, in particular, are well-suited for this transformation.
Glucose Oxidase: This enzyme has been successfully used for the multigram scale preparation of D-glucosaminic acid via the air oxidation of D-glucosamine. researchgate.net This demonstrates the capacity of glucose oxidase to act on an amino sugar precursor, suggesting its potential applicability or the utility of similar oxidases for D-galactosamine.
Galactose Oxidase: This enzyme is known to act on galactose and its derivatives. Research has shown that galactose oxidase can be used to oxidize the N-acetyl-D-galactosaminyl moieties in complex glycosphingolipids like gangliosides. researchgate.net This specific activity on a D-galactosamine derivative highlights its potential as a biocatalyst for the targeted synthesis of this compound from D-galactosamine.
D-amino acid dehydrogenase: This class of enzymes is used more broadly for the synthesis of various D-amino acids and represents a potential route for producing this compound through asymmetric amination, offering high stereoselectivity. nih.gov
Table 2: Enzymes in the Biocatalysis of Amino Sugar Acids
| Enzyme | Substrate | Reaction Type | Product/Result | Source |
|---|---|---|---|---|
| Glucose Oxidase | D-glucosamine | Air Oxidation | D-glucosaminic acid | researchgate.net |
| Galactose Oxidase | N-acetyl-D-galactosaminyl moiety | Oxidation | Oxidized N-acetyl-D-galactosaminyl moiety | researchgate.net |
Microbial Fermentation and Biotransformation for this compound Production
Microbial fermentation is a biochemical process where microorganisms like bacteria and yeast break down carbohydrates into simpler molecules, including organic acids, in the absence of oxygen. susupport.comdelveinsight.com This process is widely used in biotechnology to produce a variety of valuable metabolites. delveinsight.com Functional microorganisms in fermentation can transform the chemical constituents of raw materials, enhancing nutrient profiles and producing useful compounds like enzymes and bioactive molecules. frontiersin.org
While specific reports detailing the production of this compound via microbial fermentation are not widely available, the principles of fermentation are applicable. The process would involve selecting or engineering a microorganism capable of converting a suitable precursor, such as D-galactosamine, into this compound. An example of a related process is the fermentation of D-galacturonate, a key component of pectin, by bacteria such as Lactobacillus suebicus. This bacterium ferments D-galacturonate to produce acetate (B1210297) and lactate. frontiersin.org This demonstrates that metabolic pathways exist in microbes for the conversion of sugar acids. A similar biotransformation strategy could theoretically be developed for this compound production, offering a potentially sustainable and scalable manufacturing route.
Synthesis of this compound Derivatives for Biochemical Research
The unique structure of this compound, an amino sugar acid, makes it a valuable building block for the synthesis of specialized molecular probes used in biochemical and biomedical research. The strategic derivatization of its functional groups—the carboxylic acid, the amine, and the multiple hydroxyls—allows for the creation of tools to investigate complex biological processes.
Chemical Modification Strategies of this compound
The chemical modification of this compound, and related glycosaminoglycans, is a key strategy for altering properties such as polarity, ionic charge, and bioactivity. scielo.org.mx These modifications target the primary and secondary hydroxyl groups, the carboxylic acid group, and the N-acetyl group (after deamidation). frontiersin.org Common strategies that are applicable for generating derivatives include sulfation, acylation, and oxidation.
Sulfation: The introduction of sulfate (B86663) groups can significantly alter the biological activity of carbohydrates. A common method involves using a sulfur trioxide-pyridine complex in a solvent like dimethylformamide (DMF) to achieve sulfation, often targeting the primary hydroxyl group. frontiersin.orgmdpi.com While reagents like chlorosulfonic acid can also be used, they may cause depolymerization and offer little regioselectivity. mdpi.com To improve selectivity, especially for the primary hydroxyl group, specific protecting group strategies can be employed. mdpi.com
Acylation and Etherification: The hydroxyl and amino groups of this compound are targets for acylation (e.g., acetylation) and etherification (e.g., carboxymethylation). Carboxymethylation, for instance, can be achieved by reacting the sugar with monochloroacetic acid under alkaline conditions, which primarily modifies the primary hydroxyl group. frontiersin.org O-acetylation can be performed using carboxylic acid anhydrides in the presence of a base. mdpi.com These modifications alter the molecule's charge and hydrophobicity.
Oxidation: Selective oxidation provides another route to functional derivatives. Periodate oxidation can be used to cleave vicinal diols, such as those between C3 and C4, generating reactive aldehyde groups. mdpi.com These aldehydes can then be used for cross-linking or conjugation with other molecules, such as those containing hydrazide functionalities. mdpi.com Additionally, the primary alcohol at the C-6 position can be oxidized to a carboxylic acid, a reaction that defines the conversion of D-galactosamine to this compound itself, often accomplished enzymatically or through catalysis. researchgate.net
| Modification Strategy | Typical Reagents | Primary Functional Group Targeted | Resulting Derivative |
|---|---|---|---|
| Sulfation | Sulfur trioxide-pyridine complex | Hydroxyl groups (e.g., C-6 OH) | O-sulfated derivative |
| Carboxymethylation | Monochloroacetic acid (in alkali) | Primary hydroxyl group (C-6 OH) | Carboxymethyl ether derivative |
| Acylation | Carboxylic acid anhydrides | Hydroxyl or Amino groups | O- or N-acylated derivative |
| Periodate Oxidation | Sodium periodate | Vicinal diols (e.g., C-3/C-4 OH) | Dialdehyde derivative (via ring opening) |
Glycoside Derivatives of this compound in Receptor Binding Studies
Glycoside derivatives of D-galactosamine are crucial tools for investigating the binding requirements of specific carbohydrate receptors, such as the hepatic asialoglycoprotein receptor (ASGPR), also known as the Gal/GalNAc receptor. nih.gov This receptor plays a key role in clearing glycoproteins from circulation. By synthesizing various derivatives and testing their ability to inhibit the binding of known ligands, researchers can map the essential interactions between the sugar and the receptor's binding pocket. nih.gov
Studies using isolated rat hepatocytes have employed a range of synthetically prepared D-galactosamine glycosides to probe the receptor's specificity. nih.gov These investigations have provided new information on the importance of the N-substituent and the hydrogen-bonding requirement of the 4-hydroxyl group for effective binding. nih.gov For example, modifying the N-acetyl group or the hydroxyl groups can dramatically alter binding affinity, highlighting which functional groups are critical for molecular recognition. nih.gov
| Derivative Class | Specific Examples | Purpose in Receptor Binding Studies |
|---|---|---|
| N-Acyl Glycosides | N-propanoyl, N-benzoyl, and N,N-phthaloyl derivatives of 2-hydroxyethyl 2-amino-2-deoxy-β-D-galactopyranoside | To determine the influence of the size and character of the N-substituent on binding affinity to the Gal/GalNAc receptor. nih.gov |
| O-Methyl Glycosides | Mono- and di-O-methyl derivatives of allyl 2-acetamido-2-deoxy-β-D-galactopyranoside | To probe the involvement and necessity of specific hydroxyl groups for hydrogen bonding with the receptor. nih.gov |
| Fluorinated Glycosides | Allyl 2-acetamido-2,4-dideoxy-4-fluoro-α-D-galactopyranoside | To assess the role of the 4-hydroxyl group as a hydrogen bond donor in receptor recognition. nih.gov |
| Linker-Attached Glycosides | 6-amino-hex-1-yl 2-deoxy-2-(trifluoroacetamido)-β-D-galactopyranoside | To evaluate the effect of attaching linkers for potential conjugation while studying binding. nih.gov |
Metabolic Pathways and Enzymatic Transformations Involving D Galactosaminic Acid
Biosynthetic Pathways Leading to D-Galactosaminic Acid
The biosynthesis of this compound is intrinsically linked to the metabolism of other amino sugars, primarily originating from precursors such as UDP-N-acetylglucosamine (UDP-GlcNAc). While direct pathways dedicated solely to this compound are not extensively detailed, its formation can be understood through a series of enzymatic modifications of common nucleotide-sugar intermediates.
The primary route involves two key enzymatic steps starting from UDP-GlcNAc:
Epimerization: The first step is the conversion of UDP-GlcNAc to its C4 epimer, UDP-N-acetyl-D-galactosamine (UDP-GalNAc). This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7), also known as GNE. This enzyme facilitates the reversible epimerization at the fourth carbon position of the hexosamine moiety. In humans, a single enzyme, UDP-glucose 4-epimerase (GALE), is capable of catalyzing this reaction for both UDP-glucose and UDP-GlcNAc. The synthesis of UDP-GalNAc is a crucial step as it provides the direct precursor for glycoproteins and other galactosamine-containing structures.
Oxidation: Following epimerization, the UDP-GalNAc molecule undergoes a two-step, NAD+-dependent oxidation at the C6 position to form UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA). This reaction is analogous to the well-studied oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA) by UDP-glucose 6-dehydrogenase (UGDH; EC 1.1.1.22). The mechanism involves the oxidation of the C6 primary alcohol to an aldehyde intermediate, which is then further oxidized to a carboxylic acid, all occurring within the enzyme's active site without the release of the intermediate. Enzymes with specificity for the N-acetylated substrate, such as UDP-N-acetylglucosamine dehydrogenase, would catalyze this transformation to produce the uronic acid derivative.
In some bacteria, such as Pseudomonas aeruginosa, the pathway has been shown to proceed in the reverse order: oxidation of UDP-GlcNAc to UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA) by the enzyme WbpO, followed by C4 epimerization to UDP-GalNAcA by the enzyme WbpP.
Finally, this compound itself would be released from this nucleotide-sugar precursor or from larger polysaccharides containing galactosaminuronic acid residues through the action of various hydrolases.
Additionally, alternative pathways have been identified in certain organisms. For instance, the thermophilic crenarchaeon Sulfolobus tokodaii possesses a novel pathway that synthesizes UDP-GalNAc directly from glucosamine-6-phosphate, bypassing the typical UDP-GlcNAc intermediate. This involves a novel isomerase that converts glucosamine-6-phosphate to galactosamine-6-phosphate. Such pathways highlight the metabolic diversity in the biosynthesis of amino sugar derivatives across different life domains.
Enzymatic Degradation and Catabolism of this compound
Characterization of Enzymes Catalyzing this compound Cleavage
Direct enzymatic action on free this compound is not as well-documented as its N-acetylated counterpart. However, catabolic pathways for related amino sugars provide a model for its degradation. For instance, the pathway for D-glucosaminate in Salmonella Typhimurium involves a series of enzymatic reactions that could be analogous for this compound. This proposed pathway involves:
Phosphorylation: The amino sugar acid is first phosphorylated, likely at the C-6 position.
Dehydration: The resulting this compound-6-phosphate would then be converted by a dehydratase to an intermediate like 2-keto-3-deoxy-D-gluconate 6-phosphate (KDGP).
Aldol Cleavage: An aldolase (B8822740) then cleaves this intermediate into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can enter central metabolic pathways like glycolysis and the citric acid cycle.
The specific enzymes that catalyze these steps for this compound itself are an area of ongoing research.
Role of Lyases and Hydrolases in the Depolymerization of Glycosaminoglycans Containing D-Galactosaminic Moieties
This compound exists as N-acetyl-D-galactosamine (GalNAc) within the repeating disaccharide units of GAGs like chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. The degradation of these GAGs is a critical first step and is carried out by two main classes of enzymes: hydrolases and lyases.
Hydrolases: These enzymes, primarily found in eukaryotes including mammals, catalyze the cleavage of glycosidic bonds through the addition of a water molecule. The degradation of GAGs in mammals occurs in lysosomes, where a series of acid hydrolases sequentially remove monosaccharides from the non-reducing end of the polysaccharide chain. For chondroitin sulfate, this process begins with endo-type hydrolases like hyaluronidase-1, which cleaves the long chain into smaller oligosaccharides. Subsequently, a series of exo-hydrolases, including β-glucuronidase and β-N-acetylhexosaminidase, act in a stepwise manner to break down the oligosaccharides into individual monosaccharides and sulfate groups. Human hyaluronidase-4 has been identified as a chondroitin sulfate-specific endo-β-N-acetylgalactosaminidase, which preferentially cleaves galactosaminidic linkages.
Lyases: These enzymes, predominantly found in bacteria, cleave glycosidic bonds via a β-elimination reaction. This mechanism results in the formation of an unsaturated double bond between C4 and C5 of the uronic acid residue at the new non-reducing end of the resulting oligosaccharide. Bacterial chondroitinases are a prominent example of lyases that degrade GAGs containing galactosamine. Chondroitinase ABC, from Proteus vulgaris, is a well-characterized lyase with broad substrate specificity. It catalyzes the endolytic cleavage of the β-(1→4)-galactosaminic bonds between N-acetylgalactosamine and both D-glucuronic acid and L-iduronic acid, which are the uronic acid components of chondroitin and dermatan sulfate, respectively. This action breaks down the polysaccharides into a mixture of unsaturated disaccharides and oligosaccharides.
The table below summarizes key enzymes involved in the depolymerization of galactosamine-containing GAGs.
| Enzyme Class | Enzyme Name | Source Organism | Mechanism | Substrate(s) | Cleavage Product(s) |
| Hydrolase | Hyaluronidase-1 | Mammals | Hydrolysis | Chondroitin Sulfate, Hyaluronan | Saturated Oligosaccharides |
| Hydrolase | Hyaluronidase-4 | Humans | Hydrolysis | Chondroitin Sulfate | Saturated Oligosaccharides |
| Hydrolase | β-N-acetylhexosaminidase | Mammals | Hydrolysis (Exo) | Terminal GalNAc residues | N-acetylgalactosamine |
| Lyase | Chondroitinase ABC | Proteus vulgaris | β-elimination | Chondroitin Sulfates A, B, C; Dermatan Sulfate | Unsaturated di- and oligosaccharides |
| Lyase | Chondroitinase AC | P. heparinus | β-elimination | Chondroitin Sulfates A, C | Unsaturated di- and oligosaccharides |
This table is interactive. Users can sort columns by clicking on the headers.
Intermediary Metabolism and Cross-Pathway Interactions with Other Amino Sugars
Once this compound or its precursor, D-galactosamine, is catabolized, its constituent atoms enter the central metabolic pathways of the cell. The catabolism of D-galactosamine in the liver, for example, proceeds through the galactose metabolic pathway. This involves phosphorylation to galactosamine-1-phosphate, followed by acetylation and conversion to UDP-N-acetylgalactosamine, which can then be used for glycoprotein (B1211001) synthesis or further metabolized.
The breakdown of this compound, as modeled by the D-glucosaminate pathway, ultimately yields pyruvate and glyceraldehyde-3-phosphate . These molecules are key intermediates in central metabolism:
Glyceraldehyde-3-phosphate directly enters the glycolytic pathway, where it is converted to pyruvate.
Pyruvate is a critical metabolic hub. It can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and generation of ATP. Alternatively, pyruvate can be used as a substrate for gluconeogenesis to synthesize glucose.
The metabolism of this compound is tightly interconnected with that of other amino sugars. The pathways for glucosamine (B1671600), galactosamine, and their N-acetylated derivatives all converge and diverge, sharing common intermediates and regulatory enzymes. For example, fructose-6-phosphate (B1210287) is a key branch point between glycolysis and the hexosamine biosynthetic pathway, which produces UDP-N-acetylglucosamine. The enzymes that interconvert these sugars, such as epimerases, allow the cell to balance the pools of different amino sugars according to metabolic needs for processes like cell wall synthesis in bacteria or glycosylation in eukaryotes. This cross-talk ensures that the catabolism of one amino sugar can fuel the biosynthetic requirements for another, highlighting the integrated nature of carbohydrate and amino acid metabolism.
Biological Contexts and Molecular Interactions of D Galactosaminic Acid in Experimental Models
D-Galactosaminic Acid as a Component or Moiety in Complex Biomolecules
This compound, a derivative of the amino sugar D-galactosamine, is a fundamental constituent of various complex biomolecules. Its presence within these larger structures is critical to their biological functions, which are subjects of extensive research.
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. bibliotekanauki.pl One of the key components of these repeating units is often an amino sugar, with N-acetyl-D-galactosamine being a prominent example found in chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. bibliotekanauki.plnih.gov These GAGs, with the exception of hyaluronic acid, are typically sulfated and covalently linked to a core protein to form proteoglycans. bibliotekanauki.pl
The structural integration of D-galactosamine derivatives into GAGs imparts significant biological properties. The negative charges from sulfate and carboxyl groups on the GAG chains, including those containing D-galactosamine, are crucial for their interaction with various proteins and for maintaining tissue hydration and structure. bibliotekanauki.pl Research into the composition and structure of GAGs, including the specific roles of their D-galactosamine moieties, is vital for understanding their functions in both physiological and pathological states. For instance, the degradation of GAGs is a critical process, and deficiencies in the lysosomal enzymes responsible for breaking down these molecules lead to a group of genetic disorders known as mucopolysaccharidoses (MPS), characterized by the accumulation of GAGs in tissues. nih.gov
The study of GAGs and their D-galactosamine components has significant research implications. They are investigated for their roles in cell signaling, migration, proliferation, and differentiation. bibliotekanauki.pl Furthermore, their involvement in the extracellular matrix (ECM) organization influences tissue mechanics and homeostasis. bibliotekanauki.pl Understanding the precise role of D-galactosamine within these complex GAG structures continues to be an active area of research, with potential applications in diagnostics and therapeutics for a variety of diseases, including but not limited to MPS. nih.gov
Table 1: D-Galactosamine in Glycosaminoglycans
| Glycosaminoglycan | Repeating Disaccharide Unit Contains | Key Functions in Research Models |
|---|---|---|
| Chondroitin Sulfate | N-acetylgalactosamine and Glucuronic acid | Cell signaling, ECM organization, tissue mechanics bibliotekanauki.pl |
| Dermatan Sulfate | N-acetylgalactosamine and L-iduronic or D-glucuronic acid | Wound healing, coagulation, cardiovascular health bibliotekanauki.pl |
Beyond glycosaminoglycans, D-galactosamine and its derivatives, such as N-acetyl-D-galactosamine (GalNAc), are integral components of glycoproteins and glycolipids. In glycoproteins, complex carbohydrate chains (glycans) are covalently attached to proteins. N-acetylgalactosamine is one of the seven common monosaccharides found in the glycan portions of these molecules. labinsights.nl The attachment of these glycans can influence protein folding, stability, and function. labinsights.nl
In the context of glycolipids, specifically glycosphingolipids, monosaccharides like D-galactose and N-acetylgalactosamine form part of the carbohydrate head group attached to a ceramide lipid tail. labinsights.nl These molecules are important components of cell membranes and are involved in cell recognition, adhesion, and signal transduction. labinsights.nl For example, gangliosides, a type of acidic glycosphingolipid, contain sialic acid and are crucial for various neural functions. labinsights.nl
Research has utilized various analytical techniques to study the structure of these complex molecules. For instance, methods have been developed to release and analyze the carbohydrate moieties from glycoproteins, distinguishing between amino sugars like N-acetylglucosamine and N-acetylgalactosamine, and neutral sugars. google.com The specific linkages and arrangements of these sugars, including GalNAc, are critical for their biological activity and recognition by other molecules, such as galectins, a family of carbohydrate-binding proteins. nih.gov
Structural Integration into Glycosaminoglycans and Their Research Implications
Cellular Responses and Mechanistic Studies Utilizing D-Galactosamine/D-Galactosaminic Acid in Experimental Models
D-galactosamine (D-GalN) is a well-established hepatotoxic agent used in experimental models to induce liver injury that mimics aspects of human viral hepatitis and acute liver failure. nih.govcas.cz Its metabolic pathway, which is primarily confined to hepatocytes, leads to the depletion of uridine (B1682114) nucleotides, thereby inhibiting the synthesis of RNA and proteins. nih.gov This selective action makes D-GalN a valuable tool for investigating the molecular mechanisms of liver cell death.
In experimental settings, administration of D-GalN, often in combination with lipopolysaccharide (LPS), reliably induces both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in hepatocytes. nih.govphysiology.org This model is instrumental in studying the signaling pathways that govern these cell death processes. The combination of D-GalN and LPS creates a severe form of liver injury consistent with acute liver failure. Histopathological analyses of liver tissue from animals treated with D-GalN/LPS reveal characteristic features of apoptosis, such as cell shrinkage and nuclear condensation, alongside areas of necrosis. physiology.orgatsjournals.org
The D-GalN/LPS model has been crucial in demonstrating that the resulting fulminant liver injury is characterized by widespread apoptotic death of hepatocytes. physiology.org This is a key distinction from the effects of LPS alone, which tends to cause more significant necrotic death with minimal apoptosis. physiology.org The use of this model has allowed researchers to dissect the molecular players involved, leading to a better understanding of the pathogenesis of liver diseases.
Table 2: Cellular Outcomes in D-GalN-Induced Hepatic Models
| Experimental Model | Primary Cellular Outcome | Key Mechanistic Feature | Supporting Evidence |
|---|---|---|---|
| D-GalN alone | Hepatotoxicity, Apoptosis | Depletion of uridine nucleotides, inhibition of RNA/protein synthesis | nih.govnih.gov |
| D-GalN + LPS | Fulminant Hepatitis (Apoptosis & Necrosis) | Sensitization to TNF-α, widespread hepatocyte apoptosis | physiology.orgatsjournals.org |
Early studies have pointed to the disruption of intracellular calcium homeostasis as a potential factor in D-GalN-induced liver cell injury. Research has shown that D-galactosamine administration can affect the active sequestration of calcium by cellular organelles such as the microsomes and mitochondria in rat liver cells. nih.govdntb.gov.ua The maintenance of low intracellular calcium concentrations is critical for normal cell function, and a sustained increase in cytosolic calcium is a common pathway leading to cell death. capes.gov.br
The toxic effects of D-GalN are linked to alterations that impact cell membranes and organelles, which can, in turn, disrupt the delicate balance of intracellular calcium. cas.czresearchgate.net While the precise mechanisms are complex, the influx of calcium ions across an injured plasma membrane is considered a critical step that can convert reversible cell injury into irreversible necrosis. capes.gov.br Therefore, investigating the role of calcium in D-GalN models provides insight into the fundamental processes of hepatocyte death.
The inflammatory cytokine tumor necrosis factor-alpha (TNF-α) plays a pivotal role in the pathogenesis of D-GalN-induced hepatitis. D-GalN sensitizes hepatocytes to the cytotoxic effects of TNF-α. aai.orgnih.gov In the widely used D-GalN/LPS model, LPS stimulates Kupffer cells, the resident macrophages of the liver, to produce and release TNF-α. capes.gov.br
This released TNF-α then acts on the D-GalN-sensitized hepatocytes, triggering apoptotic pathways. capes.gov.br Studies have shown that the hepatotoxicity caused by D-GalN can be prevented by using antibodies against TNF-α or by inactivating Kupffer cells. capes.gov.br Furthermore, research indicates that the lethality and apoptotic liver injury in the D-GalN/LPS model are primarily driven by secreted TNF-α signaling through the p55 TNF receptor. physiology.org The activation of Kupffer cells by endotoxins like LPS early after D-GalN treatment is considered a crucial event in the mechanism of hepatotoxicity. capes.gov.br In some experimental systems, TNF-α has been shown to mediate D-GalN-induced apoptosis through the production of nitric oxide (NO) in cultured hepatocytes. semanticscholar.org
Induction of Cellular Apoptosis and Necrosis in Hepatic Models for Mechanistic Elucidation
Modulation of Cellular Stress Pathways in D-Galactosamine-Treated Systems
D-galactosamine administration triggers a cascade of cellular stress responses, primarily centered on oxidative stress and endoplasmic reticulum (ER) stress. nih.govelsevier.es A key mechanism of D-GalN-induced hepatotoxicity is the depletion of uridine triphosphate (UTP) pools within hepatocytes. spandidos-publications.comcas.cz This depletion inhibits the synthesis of RNA and proteins, leading to significant cellular dysfunction. nih.govcas.cz
The disruption of cellular homeostasis by D-GalN leads to the generation of reactive oxygen species (ROS), initiating oxidative stress. nih.govmedchemexpress.com This is evidenced by increased lipid peroxidation and a reduction in the levels of endogenous antioxidants like glutathione (B108866) (GSH). nih.govnih.gov Studies have shown that D-GalN administration in rats leads to a significant increase in lipid peroxidation markers and a decrease in antioxidant defenses. spandidos-publications.comnih.gov Furthermore, D-GalN can induce the expression of pro-oxidant enzymes such as heme oxygenase-1 (HO-1) and nitric oxide synthase-2. nih.gov
In addition to oxidative stress, D-galactosamine is a known inducer of ER stress. elsevier.es The ER is a critical organelle for protein folding and synthesis, and its dysfunction can lead to the accumulation of unfolded or misfolded proteins, a condition known as the unfolded protein response (UPR). Tunicamycin and D-galactosamine have been shown to induce ER stress and subsequent hepatocyte necroptosis. elsevier.es This process involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the UPR. elsevier.es Interestingly, while D-galactosamine induces ER stress, it can do so through pathways independent of the tumor necrosis factor alpha (TNF-α) receptor 1 (TNFR1). elsevier.es
The cellular stress induced by D-GalN ultimately culminates in hepatocyte cell death, which can occur through both apoptosis and necrosis. cas.czmedchemexpress.com The activation of apoptotic pathways is indicated by the increased gene expression of pro-apoptotic proteins like Bid, Bax, and caspase-3. nih.gov
Table 1: Modulation of Cellular Stress Markers by D-Galactosamine in Experimental Models
| Stress Pathway | Marker | Effect of D-Galactosamine | Reference(s) |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased | nih.govmedchemexpress.com |
| Lipid Peroxidation | Increased | nih.govnih.gov | |
| Glutathione (GSH) | Decreased | nih.govnih.gov | |
| Heme Oxygenase-1 (HO-1) | Increased expression | nih.gov | |
| Nitric Oxide Synthase-2 | Increased expression | nih.gov | |
| Endoplasmic Reticulum (ER) Stress | eIF2α Phosphorylation | Increased | elsevier.es |
| Unfolded Protein Response (UPR) | Activated | elsevier.es | |
| Apoptosis | Bid, Bax, Caspase-3 Gene Expression | Increased | nih.gov |
Analysis of Inflammatory Response Pathways in Model Systems Utilizing D-Galactosamine
D-galactosamine is frequently used in combination with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to create a robust model of acute liver injury that closely mimics fulminant hepatic failure in humans. semanticscholar.orgnih.gov This model is characterized by a massive inflammatory response. rsc.org
The D-GalN/LPS model works synergistically. D-GalN sensitizes hepatocytes to the effects of TNF-α, a potent pro-inflammatory cytokine. semanticscholar.orgoup.com LPS, on the other hand, binds to Toll-like receptor 4 (TLR4) on Kupffer cells (the resident macrophages of the liver), triggering their activation and the subsequent release of a flood of inflammatory mediators, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). sums.ac.irxiahepublishing.comfrontiersin.org
The binding of TNF-α to its receptor on hepatocytes activates downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. sums.ac.irnih.gov NF-κB is a critical transcription factor that, upon activation, translocates to the nucleus and promotes the expression of numerous pro-inflammatory and anti-apoptotic genes. sums.ac.ir The MAPK family, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, also plays a pivotal role in regulating the production of inflammatory cytokines and mediating cell death. rsc.orgnih.gov Continuous stimulation with D-GalN can lead to the activation of JNK, which can then translocate to the mitochondria and induce liver cell death. nih.gov
The inflammatory response in the D-GalN/LPS model is further amplified by the activation of the NLRP3 inflammasome, a multi-protein complex that promotes the maturation and secretion of IL-1β and IL-18. nih.govxiahepublishing.com This inflammatory cascade leads to extensive hepatocyte apoptosis and necrosis, culminating in acute liver failure. atsjournals.org
Table 2: Key Inflammatory Pathways Activated by D-Galactosamine/LPS
| Pathway/Mediator | Role in Inflammatory Response | Reference(s) |
| Toll-Like Receptor 4 (TLR4) | Recognizes LPS, initiating the inflammatory cascade. | sums.ac.irfrontiersin.org |
| Kupffer Cells | Activated by LPS to produce pro-inflammatory cytokines. | semanticscholar.orgsums.ac.ir |
| Tumor Necrosis Factor-α (TNF-α) | A key cytokine that induces hepatocyte apoptosis and inflammation. | semanticscholar.orgsums.ac.ir |
| Interleukin-1β (IL-1β) & Interleukin-6 (IL-6) | Pro-inflammatory cytokines that amplify the inflammatory response. | sums.ac.irxiahepublishing.com |
| Nuclear Factor-kappa B (NF-κB) | A transcription factor that promotes the expression of inflammatory genes. | sums.ac.irnih.gov |
| Mitogen-Activated Protein Kinase (MAPK) | Regulates cytokine production and cell death pathways. | rsc.orgnih.gov |
| NLRP3 Inflammasome | Promotes the maturation and secretion of IL-1β and IL-18. | nih.govxiahepublishing.com |
Applications in In Vitro and In Vivo Disease Models for Understanding Pathological Mechanisms
The D-galactosamine and D-GalN/LPS models are invaluable tools for studying the pathophysiology of various liver diseases and for evaluating the efficacy of potential therapeutic agents. nih.govresearchgate.net
In Vitro Models: Primary cultures of rat hepatocytes treated with D-GalN serve as an important in vitro model to study direct hepatotoxicity. nih.gov These models allow for the detailed investigation of cellular and molecular mechanisms of liver injury in a controlled environment. nih.gov For instance, researchers have used this model to demonstrate the dose-dependent nature of D-GalN-induced hepatocyte injury and to identify optimal conditions for short-term toxicity tests. nih.gov Steatotic (fatty) hepatocytes have been shown to be more sensitive to the toxic effects of D-GalN, highlighting the utility of this model in studying non-alcoholic fatty liver disease (NAFLD). cas.cz
In Vivo Models: The D-GalN/LPS-induced liver injury model in rodents is a widely accepted and reproducible model for studying acute liver failure. semanticscholar.orgnih.govfrontiersin.org This model recapitulates many of the key features of the human condition, including massive hepatocyte necrosis, a strong inflammatory response, and high mortality rates. atsjournals.orgnih.gov It has been instrumental in elucidating the critical roles of various signaling pathways, such as the NF-κB and MAPK pathways, in the pathogenesis of acute liver failure. rsc.orgnih.gov Furthermore, this model is frequently employed to screen for and test the efficacy of hepatoprotective compounds. nih.govresearchgate.net For example, studies have used this model to demonstrate the protective effects of various natural compounds that can attenuate oxidative stress and inflammation. researchgate.net
Interactions of this compound with Biomolecules and Macromolecular Assemblies in Research
Beyond its use as a hepatotoxin, the chemical structure of this compound allows for its use as a probe to study specific molecular interactions.
Binding Studies with Specific Receptors and Proteins in Experimental Systems
Derivatives of D-galactosamine have been synthesized to investigate the binding requirements of the asialoglycoprotein receptor (ASGPR) on mammalian hepatocytes. nih.gov The ASGPR is a lectin that specifically recognizes and binds to galactose and N-acetylgalactosamine (GalNAc) residues on glycoproteins, facilitating their endocytosis and clearance from circulation.
Binding studies using isolated rat hepatocytes and various D-galactosamine derivatives have provided valuable insights into the structure-activity relationship of the ASGPR. nih.gov These studies have confirmed the importance of specific hydroxyl groups on the galactose ring for binding and have shed light on the role of the N-substituent in this interaction. nih.gov For example, the binding of a radiolabeled T cell-replacing factor (a lymphokine) to B cells was shown to be almost completely blocked by N-acetyl-D-galactosamine, demonstrating the critical role of this sugar residue in the receptor-ligand interaction. nih.gov
Influence on Cell Signaling Pathways as a Research Probe
D-galactosamine's ability to selectively inhibit transcription in hepatocytes makes it a valuable tool for dissecting cellular signaling pathways, particularly those involved in cell death and survival. aai.orgoup.com By blocking the synthesis of new mRNA and proteins, D-GalN can unmask the direct effects of signaling molecules like TNF-α. oup.com
Under normal conditions, hepatocytes are resistant to the cytotoxic effects of TNF-α because the activation of NF-κB by TNF-α leads to the transcription of protective, anti-apoptotic genes. oup.com However, in the presence of a transcriptional inhibitor like D-GalN, this protective response is blocked, and TNF-α can then efficiently induce apoptosis. aai.orgoup.com This experimental paradigm has been crucial in demonstrating the essential role of NF-κB-mediated gene transcription in protecting hepatocytes from TNF-α-induced cell death.
Furthermore, D-GalN has been used to study the interplay between different cell death pathways. For example, in the D-GalN/LPS model, the AMPK signaling pathway has been shown to promote apoptosis through the activation of JNK, independent of p53 activation. mdpi.com This highlights the context-specific nature of MAPK signaling in apoptosis.
Advanced Analytical and Spectroscopic Characterization Methods for D Galactosaminic Acid in Research
Spectroscopic Techniques for Structural Elucidation of D-Galactosaminic Acid and Its Derivatives
Spectroscopic methods are indispensable in the detailed structural analysis of this compound and its derivatives, providing insights into their molecular architecture, purity, and conformational behavior. rsc.orgmdpi.com These techniques are foundational for understanding the compound's chemical properties and biological functions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. longdom.orgauremn.org.br It provides detailed information about the chemical environment of individual atoms, which is crucial for confirming the compound's identity and assessing its purity. nih.govnih.gov
In a typical analysis, a sample of this compound is dissolved in a suitable solvent and placed in a strong magnetic field. The resulting NMR spectrum displays a series of signals, or resonances, that correspond to the different atomic nuclei within the molecule. The chemical shifts of these signals, measured in parts per million (ppm), are highly sensitive to the local electronic environment of each nucleus, allowing researchers to distinguish between different functional groups and stereoisomers.
For this compound, ¹H NMR and ¹³C NMR are the most commonly employed techniques. researchgate.net The ¹H NMR spectrum provides information about the number and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. By analyzing the coupling patterns between adjacent nuclei, researchers can piece together the complete molecular structure of this compound and its derivatives. uzh.ch
In addition to structural elucidation, NMR spectroscopy is also a valuable tool for conformational analysis. auremn.org.br The three-dimensional shape of this compound can influence its biological activity, and NMR can be used to study the relative populations of different conformers in solution. This is often achieved by measuring nuclear Overhauser effects (NOEs), which provide information about the through-space proximity of different nuclei.
Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a this compound sample. ox.ac.uk By comparing the integral of a signal from the analyte to that of a certified reference standard of known concentration, the purity of the sample can be accurately calculated. ox.ac.uk This method is particularly useful for quality control and for ensuring the reliability of biological assays.
Key Applications of NMR in this compound Research:
| Application | Description |
| Structural Elucidation | Confirmation of the chemical structure and stereochemistry of this compound and its derivatives. researchgate.net |
| Purity Assessment | Quantitative determination of the purity of this compound samples. ox.ac.uk |
| Conformational Analysis | Investigation of the three-dimensional structure and dynamic behavior of the molecule in solution. auremn.org.br |
| Interaction Studies | Characterization of the binding of this compound to other molecules, such as proteins or enzymes. |
Mass Spectrometry for Molecular Characterization of this compound and Fragments
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. premierbiosoft.com It is also instrumental in identifying and characterizing its fragments, which provides valuable structural information. wikipedia.org The process involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). premierbiosoft.com
For this compound, soft ionization techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often employed. uni-marburg.de These methods minimize fragmentation during the ionization process, allowing for the accurate determination of the molecular weight of the intact molecule. uni-marburg.de High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, which is crucial for confirming the molecular formula of this compound and distinguishing it from other isomers.
Tandem mass spectrometry (MS/MS) is a powerful extension of the technique that involves selecting a specific ion (the precursor ion) and subjecting it to further fragmentation. The resulting product ions are then analyzed to provide detailed structural information. uab.edu This is particularly useful for elucidating the structure of this compound derivatives and for identifying the sites of modification. The fragmentation patterns observed in the MS/MS spectrum can reveal the presence of specific functional groups and the connectivity of the molecule. researchgate.net
Common Fragmentation Pathways for this compound and its Derivatives:
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Structural Information |
| [M+H]⁺ | Loss of H₂O | [M+H-H₂O]⁺ | Presence of a hydroxyl group |
| [M+H]⁺ | Loss of HCOOH | [M+H-HCOOH]⁺ | Presence of a carboxylic acid group |
| [M+H]⁺ | Cleavage of glycosidic bond | Varies | Identification of attached sugar moieties |
Chromatographic and Separation Methodologies for this compound Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of this compound from complex mixtures. nih.gov These methods separate components based on their differential distribution between a stationary phase and a mobile phase. chromtech.com
High-Performance Liquid Chromatography (HPLC) Applications in Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. jasco-global.comomicsonline.org Its high resolution and sensitivity make it ideal for separating this compound from structurally similar compounds and for accurately determining its concentration in various samples. nih.govalliedacademies.org
In a typical HPLC analysis, a solution containing this compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their interactions with the stationary phase. For the analysis of polar compounds like this compound, reversed-phase HPLC with a C18 column is commonly used. omicsonline.org
For qualitative analysis, the retention time of the this compound peak is compared to that of a known standard. jasco-global.com To enhance specificity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS), providing both retention time and mass-to-charge ratio information for definitive identification. wustl.edujfda-online.com
Quantitative analysis is typically performed using a calibration curve constructed from standards of known concentrations. researchgate.net The peak area of this compound in the sample is then used to determine its concentration. The method's accuracy, precision, linearity, and limits of detection and quantification are rigorously validated to ensure reliable results. nih.gov
Typical HPLC Parameters for this compound Analysis:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) wustl.edu |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV absorbance at a specific wavelength (e.g., 210 nm) or mass spectrometry |
| Temperature | Ambient or controlled (e.g., 25°C) nih.gov |
Diverse Column Chromatography and Other Purification Strategies
Column chromatography is a fundamental and versatile technique for the purification of this compound on both small and large scales. chromtech.comcolumn-chromatography.com This method relies on the differential adsorption of compounds to a solid stationary phase packed within a column. nih.gov
For the purification of this compound, various types of column chromatography can be employed, including:
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound is an amino acid with both an amino group and a carboxylic acid group, it can be purified using either cation-exchange or anion-exchange chromatography depending on the pH of the buffer. For instance, DEAE-Sephadex and CM-cellulose columns have been utilized in the purification of related compounds. researchgate.net
Size-Exclusion Chromatography (Gel Filtration): This method separates molecules based on their size. It is particularly useful for removing high molecular weight impurities, such as proteins or polysaccharides, from this compound preparations. core.ac.uk
Affinity Chromatography: This highly specific technique utilizes the binding affinity of this compound for a particular ligand immobilized on the stationary phase.
In addition to column chromatography, other purification strategies can be employed. A recent patent described a method that avoids column chromatography by using strategic intermediate precipitation, which can be a more efficient approach for large-scale production. Other methods may involve treatment with reagents that bind to impurities, allowing for their removal. googleapis.com The choice of purification strategy depends on the starting material, the desired purity, and the scale of the operation.
Emerging Research Directions and Methodological Advances in D Galactosaminic Acid Studies
Development of Novel Green Chemistry Approaches for D-Galactosaminic Acid Production
The shift towards environmentally sustainable scientific practices has spurred the development of green chemistry approaches for the synthesis of valuable biochemicals, including this compound. These methods prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste.
One of the most promising green strategies involves biocatalysis , which utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and efficiency. Research into the enzymatic synthesis of related amino sugar acids, such as D-glucosaminic acid, has paved the way for similar approaches to this compound production. For instance, the oxidation of D-glucosamine to D-glucosaminic acid has been successfully achieved using glucose oxidase and through fermentation with microorganisms like Pseudomonas putida. These processes often occur in aqueous environments under mild conditions, significantly reducing the environmental impact compared to traditional chemical synthesis.
Another innovative green approach is the use of heterogeneous catalysts. Studies have shown that gold nanoparticles supported on a basic material can effectively catalyze the aqueous oxidation of glucosamine (B1671600) derivatives to yield compounds like galactosaminic acid (GalNA) with very high efficiency. medchemexpress.com This method is advantageous as the catalyst can potentially be recovered and reused, aligning with the principles of green chemistry. biologyonline.com
The production of this compound and its derivatives from renewable biomass is also a key area of research. researchgate.net Chitin (B13524), an abundant biopolymer, can be broken down into its monomeric units, which can then serve as starting materials for the synthesis of various amino sugars and their derivatives. rsc.org While chemical hydrolysis of chitin often requires harsh acids, enzymatic and mechanochemical methods are being explored as greener alternatives for depolymerization. rsc.org These bio-based routes offer a sustainable pathway to this compound, reducing reliance on fossil fuels. sigmaaldrich.comresearchgate.net
| Green Chemistry Approach | Catalyst/Method | Starting Material | Key Advantages |
| Biocatalysis (Fermentation) | Pseudomonas putida | D-glucosamine | High yield, stable product, minimal by-products. |
| Biocatalysis (Enzymatic) | Glucose Oxidase | D-glucosamine | High specificity, mild reaction conditions. |
| Heterogeneous Catalysis | Gold (Au) nanoparticles | Glucosamine derivatives | High yield, use of water as solvent, potential for catalyst recycling. medchemexpress.com |
| Biomass Conversion | Enzymatic/Mechanochemical | Chitin | Utilizes abundant, renewable feedstock. rsc.org |
This table provides an interactive overview of emerging green chemistry approaches for producing amino sugar acids like this compound.
Advanced Experimental Models for Investigating this compound's Biological Impact and Metabolism
To understand the biological roles and metabolic fate of this compound, researchers are employing a range of advanced experimental models, from in vitro systems to complex in vivo studies.
In vitro models are crucial for dissecting molecular mechanisms. The use of isolated primary cells, such as rat hepatocytes, has been instrumental in studying the metabolism of the related compound D-galactosamine. nih.gov These models allow for controlled experiments to investigate specific metabolic pathways, such as its entry into the galactose metabolism pathway in the liver, and its effects on processes like protein synthesis and fatty acid metabolism. nih.govvulcanchem.com Human skin fibroblasts cultured in vitro have also been used to study the activity of enzymes involved in the breakdown of complex carbohydrates containing N-acetyl-D-galactosamine. researchgate.net Furthermore, studies on human skin tissue treated with various compounds have helped to understand the role of lysosomal hydrolases, like N-acetyl-β-D-galactosaminidase, which are involved in the degradation of glycosaminoglycans. who.int
In vivo models , primarily in animals, are essential for understanding the systemic effects of this compound and its derivatives. D-galactosamine is a well-established agent used to induce acute liver injury in animal models, providing a valuable tool to study hepatotoxicity and potential therapeutic interventions. biologyonline.comvulcanchem.com More recently, studies have explored the effects of glycosaminoglycans, which contain galactosaminic acid, from sources like dung beetles in aged rat models. nih.gov These investigations aim to understand the anti-aging and anti-inflammatory properties of these complex carbohydrates and their components. nih.gov The use of D-galactose-induced aging models in mice is another relevant approach to study age-related changes and the potential protective effects of compounds that influence amino acid and carbohydrate metabolism. rsc.orgmdpi.com
The gut microbiome represents another critical experimental frontier. Research indicates that certain gut bacteria can metabolize amino sugars, including N-acetyl-galactosamine, which is abundant in the intestinal mucus. researchgate.net Studying the interaction between this compound and the gut microbiota, potentially using animal models or in vitro fermentation systems, could reveal its impact on gut health and host metabolism. researchgate.netresearchgate.net
| Experimental Model | Focus of Investigation | Key Findings/Potential Insights |
| Isolated Rat Hepatocytes | In vitro metabolism and toxicity | Elucidation of metabolic pathways (e.g., galactose pathway), impact on protein and lipid metabolism. nih.govvulcanchem.com |
| Cultured Human Skin Fibroblasts | In vitro enzyme activity | Study of hydrolases involved in glycosaminoglycan degradation. researchgate.net |
| D-Galactosamine-Induced Liver Injury (Animal Model) | In vivo hepatotoxicity | Understanding mechanisms of liver damage and testing protective agents. biologyonline.comvulcanchem.com |
| Aged Rat Models | In vivo effects of glycosaminoglycans | Investigating anti-aging and anti-inflammatory properties. nih.gov |
| Gut Microbiome Models | Metabolism by gut bacteria | Exploring the influence on gut health and host-microbe interactions. researchgate.net |
This interactive table summarizes advanced experimental models used in research related to this compound.
Integration of Computational Approaches in this compound Research
Computational methods, including molecular modeling and in silico analysis, are becoming indispensable tools in modern biological research. These approaches offer powerful ways to predict and understand the behavior of molecules like this compound at an atomic level.
Molecular modeling and docking simulations can be used to investigate how this compound interacts with proteins, such as enzymes and receptors. nih.gov For example, a study on the enzyme Ega3, an endo-α-1,4-galactosaminidase, used X-ray crystallography combined with in silico docking to reveal the molecular details of how it binds to galactosamine. researchgate.net Such studies can elucidate the specificity of enzymes and guide the design of inhibitors or engineered enzymes for biotechnological applications. This computational approach can be extended to predict the interactions of this compound with various biological targets, helping to hypothesize its potential functions. nih.govyoutube.com
In silico analysis of metabolic pathways is another emerging area. By integrating genomic and transcriptomic data, researchers can construct metabolic network models to simulate the flow of metabolites, including this compound, through various pathways. frontiersin.org For example, computational analysis has been used to classify colon adenocarcinoma based on amino acid metabolism-related genes, demonstrating the power of in silico approaches to understand metabolic reprogramming in disease. frontiersin.org Such models could predict the metabolic fate of this compound under different physiological or pathological conditions and identify key enzymes involved in its conversion.
Furthermore, computational tools are used to analyze large datasets from high-throughput experiments. For instance, metagenomic data from the human gut microbiome can be screened in silico to identify novel enzymes that act on specific sugar derivatives like N-acetyl-galactosamine. researchgate.net This bioinformatic approach accelerates the discovery of new biocatalysts and helps to understand the metabolic capabilities of complex microbial communities.
Exploration of Uncharted Physiological Roles and Metabolic Fates of this compound
While much remains to be discovered, emerging research is beginning to shed light on the physiological roles and metabolic pathways of this compound and its close relatives.
Studies on the metabolism of D-galactosamine in the rat liver have shown that it is primarily processed through the galactose metabolic pathway. vulcanchem.com This involves phosphorylation and conversion to UDP-N-acetylgalactosamine, a key precursor for the synthesis of glycoproteins and other complex carbohydrates. vulcanchem.comgenome.jp This suggests that this compound, if formed in the body or introduced through the diet, might intersect with these fundamental pathways of nucleotide sugar metabolism. limes-institut-bonn.de
There is evidence that this compound can be utilized by certain microorganisms. For example, the bacterium Salmonella enterica can use D-glucosaminate, a closely related compound, as a carbon and nitrogen source through a specific phosphotransferase system (PTS) and associated enzymes. nih.govresearchgate.net The synthesis of this compound has been performed in the context of these studies, indicating its relevance in microbial metabolism research. nih.govresearchgate.net
This compound has also been identified as a component of more complex biomolecules with potential biological activities. For instance, it is a constituent of glycosaminoglycans isolated from dung beetles, which have shown anti-aging effects in animal models. nih.gov The precise contribution of the this compound moiety to these effects is an area for future investigation.
The exploration of rare sugars and their derivatives, including amino sugar acids, is a growing field. researchgate.net These compounds are being investigated for a variety of potential therapeutic applications. The development of new analytical techniques, such as capillary electrophoresis, allows for the sensitive detection and separation of amino sugars like this compound, facilitating further research into their natural occurrence and biological functions. google.com
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for quantifying D-galactosaminic acid in complex biological matrices?
- Methodological Answer : this compound can be quantified using high-performance liquid chromatography (HPLC) with pre-column derivatization using 1-phenyl-3-methyl-5-pyrazolone (PMP). This method enhances UV detection sensitivity by forming stable derivatives with reducing monosaccharides. Calibration curves should be validated using spiked biological samples (e.g., serum, cell lysates) to account for matrix effects . For glycoconjugate studies, coupling with mass spectrometry (LC-MS) improves specificity, particularly when distinguishing this compound from structural analogs like D-glucosaminic acid.
Q. How is this compound synthesized for use in glycobiology studies?
- Methodological Answer : Synthesis typically involves chemical modification of D-galactosamine. For example, N-acetylation is performed using acetic anhydride in alkaline conditions to produce N-acetyl-D-galactosaminic acid, a common precursor for glycoconjugate assembly. Protecting groups (e.g., benzyl or tert-butyldimethylsilyl) are employed to selectively modify hydroxyl or amino groups during multi-step syntheses. Purity should be verified via nuclear magnetic resonance (NMR) and elemental analysis .
Advanced Research Questions
Q. How can researchers address stability challenges of this compound in long-term enzymatic assays?
- Methodological Answer : Stability issues arise due to spontaneous deamination or oxidation. To mitigate degradation:
- Store solutions at -80°C in amber vials under inert gas (e.g., argon).
- Use chelating agents (e.g., EDTA) in buffers to prevent metal-catalyzed reactions.
- Monitor degradation products using time-course HPLC analyses and adjust experimental timelines accordingly .
Q. What experimental design considerations resolve contradictions in this compound’s role in bacterial biofilm formation?
- Methodological Answer : Conflicting data may stem from strain-specific metabolic pathways or environmental factors (e.g., pH, co-substrates). To address this:
- Conduct comparative studies across multiple bacterial strains under controlled growth conditions.
- Use isotopically labeled this compound (e.g., ¹³C-labeled) to trace metabolic incorporation via isotope-ratio mass spectrometry.
- Include negative controls (e.g., knockout mutants lacking galactosamine kinases) to confirm pathway specificity .
Q. How should researchers optimize sample preparation for this compound detection in low-abundance tissues?
- Methodological Answer : For trace-level detection:
- Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering compounds.
- Derivatize with fluorescent tags (e.g., 2-aminobenzamide) for enhanced sensitivity in capillary electrophoresis-laser-induced fluorescence (CE-LIF).
- Validate recovery rates using spike-and-recovery experiments with internal standards like D-[²H₄]-galactosaminic acid .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing clustered data in this compound metabolism studies?
- Methodological Answer : For nested data (e.g., repeated measurements from the same cell culture), use mixed-effects models to account for intra-cluster correlation. Software like R (lme4 package) or SAS (PROC MIXED) can model fixed effects (e.g., concentration) and random effects (e.g., batch variability). Report intraclass correlation coefficients (ICC) to quantify data clustering .
Q. How to validate conflicting results in this compound’s interaction with lectin proteins?
- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide complementary
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
